molecular formula C6H6O2S B186584 3-Thiopheneacetic acid CAS No. 6964-21-2

3-Thiopheneacetic acid

Cat. No. B186584
CAS RN: 6964-21-2
M. Wt: 142.18 g/mol
InChI Key: RCNOGGGBSSVMAS-UHFFFAOYSA-N
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Description

3-Thiopheneacetic acid is an organosulfur compound with the formula HO2CCH2C4H3S. It is a white solid . It is one of two isomers of thiophene acetic acid, the other being thiophene-2-acetic acid . It has a molecular weight of 142.18 g/mol .


Synthesis Analysis

3-Thiopheneacetic acid acts as a monocarboxylate ligand and forms oxo-carboxylate bridged digadolinium (III) complexes . Electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile leads to the formation of a conducting polymeric film of poly (3-thiopheneacetic acid) .


Molecular Structure Analysis

The molecular structure of 3-Thiopheneacetic acid has been studied using various techniques. Theoretical calculations at the G3 level were performed, and a study on molecular and electronic structure of the compounds has been carried out .


Chemical Reactions Analysis

3-Thiopheneacetic acid undergoes several chemical reactions. It acts as a monocarboxylate ligand and forms oxo-carboxylate bridged digadolinium (III) complexes . Electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile leads to the formation of a conducting polymeric film of poly (3-thiopheneacetic acid) .


Physical And Chemical Properties Analysis

3-Thiopheneacetic acid is a white solid . It has a molecular weight of 142.18 g/mol . More detailed physical and chemical properties are not available in the search results.

Safety and Hazards

3-Thiopheneacetic acid is considered hazardous. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

3-Thiopheneacetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene . It has been used in the development of biosensors .

Mechanism of Action

Target of Action

3-Thiopheneacetic acid acts as a monocarboxylate ligand . It forms oxo-carboxylate bridged digadolinium (III) complexes . This suggests that the primary targets of 3-Thiopheneacetic acid are likely to be metal ions, specifically gadolinium (III) ions. These ions play a crucial role in various biological processes, including signal transduction and enzyme function.

Mode of Action

The interaction of 3-Thiopheneacetic acid with its targets involves the formation of oxo-carboxylate bridged digadolinium (III) complexes This process likely alters the chemical environment of the gadolinium ions, potentially influencing their role in biological systems

Biochemical Pathways

The formation of a conducting polymeric film of poly (3-thiopheneacetic acid) through electrochemical oxidation has been reported . This suggests that 3-Thiopheneacetic acid may influence electron transfer processes, potentially affecting redox reactions and related biochemical pathways.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

Its ability to form a conducting polymeric film suggests potential applications in the field of electronics

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Thiopheneacetic acid. For instance, the formation of a conducting polymeric film of poly (3-thiopheneacetic acid) is reported to occur through electrochemical oxidation in dry acetonitrile . This suggests that the solvent environment can influence the chemical behavior of 3-Thiopheneacetic acid. Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species.

properties

IUPAC Name

2-thiophen-3-ylacetic acid
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InChI

InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8)
Source PubChem
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InChI Key

RCNOGGGBSSVMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6O2S
Source PubChem
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Related CAS

114815-74-6
Record name Poly(3-thiopheneacetic acid)
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URL https://commonchemistry.cas.org/detail?cas_rn=114815-74-6
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DSSTOX Substance ID

DTXSID10219904
Record name 3-Thiopheneacetic acid
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Molecular Weight

142.18 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 3-Thiopheneacetic acid
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CAS RN

6964-21-2
Record name 3-Thiopheneacetic acid
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Record name 3-Thiopheneacetic acid
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Record name 3-Thiopheneacetic acid
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Record name 3-thienylacetic acid
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Record name 3-THIOPHENACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Thiopheneacetic acid?

A1: The molecular formula of 3-Thiopheneacetic acid is C6H6O2S, and its molecular weight is 142.18 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3-Thiopheneacetic acid?

A2: Researchers commonly employ various spectroscopic techniques to characterize 3-Thiopheneacetic acid, including:

  • FTIR Spectroscopy: This technique helps identify functional groups and analyze intermolecular interactions within the molecule. []
  • UV-Vis Spectroscopy: This method provides insights into the electronic structure and optical properties of 3-Thiopheneacetic acid and its derivatives. [, , ]
  • 1H NMR Spectroscopy: This technique is crucial for structural elucidation and determining the purity of synthesized 3-Thiopheneacetic acid and its copolymers. []

Q3: How does the inclusion of 3-Thiopheneacetic acid affect the properties of polythiophene-based materials?

A3: Incorporating 3-Thiopheneacetic acid into polythiophene significantly influences the material's properties:

  • Conductivity: The presence of 3-Thiopheneacetic acid can enhance the conductivity of polythiophene, especially when doped with perchloric acid. [, ]
  • Morphology: 3-Thiopheneacetic acid can alter the morphology of polythiophene films, leading to the formation of porous structures beneficial for biosensor applications. []
  • Solubility: Copolymers containing 3-Thiopheneacetic acid often exhibit improved water solubility, expanding their potential applications in aqueous environments. [, ]

Q4: How does the concentration of 3-Thiopheneacetic acid influence the characteristics of a polypyrrole coating?

A4: Research indicates that increasing the concentration of 3-Thiopheneacetic acid during the polymerization process leads to:

  • Increased coating size: The polypyrrole coating becomes larger with higher 3-Thiopheneacetic acid concentrations. []
  • Higher resistivity: The material's resistivity increases as the 3-Thiopheneacetic acid concentration rises. []
  • More binding sites: The availability of binding sites for biorecognition elements increases with higher 3-Thiopheneacetic acid concentrations. []

Q5: How is 3-Thiopheneacetic acid utilized in the development of biosensors?

A5: 3-Thiopheneacetic acid plays a crucial role in biosensor development due to its:

  • Functionalization capability: The carboxylic acid group of 3-Thiopheneacetic acid enables the covalent immobilization of enzymes like cholesterol oxidase, essential for specific analyte detection. [, ]
  • Conductive polymer formation: It can be copolymerized with other thiophene derivatives to create conductive polymers suitable for electrochemical sensing applications. [, , ]
  • Formation of nanostructured materials: Its use can lead to the formation of nanofibers or nanoparticles, increasing the surface area for enhanced sensitivity. [, ]

Q6: Can 3-Thiopheneacetic acid contribute to the development of artificial muscles?

A6: Research suggests that incorporating 3-Thiopheneacetic acid into acrylonitrile-butadiene rubber (NBR) matrices shows potential for artificial muscle applications. These blends exhibit:

  • Electrorheological properties: Their viscosity changes significantly under an applied electric field, enabling controlled movement. [, , ]
  • Dielectric properties: Their ability to store electrical energy contributes to their actuation capabilities. [, ]
  • Conductivity: The presence of 3-Thiopheneacetic acid enhances the material's conductivity, facilitating efficient response to electrical stimuli. [, ]

Q7: What are the potential environmental impacts of 3-Thiopheneacetic acid?

A7: While 3-Thiopheneacetic acid offers promising applications, it is crucial to consider its potential environmental impact. Currently, limited information is available regarding its ecotoxicological effects and degradation pathways. Further research is needed to develop sustainable practices for its use, recycling, and waste management, ensuring minimal negative impact on the environment.

Q8: How is computational chemistry being employed in research related to 3-Thiopheneacetic acid?

A8: Computational chemistry plays a vital role in understanding the properties and behavior of 3-Thiopheneacetic acid and its derivatives.

  • Thermodynamic calculations: Researchers use computational methods like those at the G3 level to calculate thermodynamic properties, such as enthalpies of formation, providing insights into the relative stability of different isomers. [, ]
  • QSAR modeling: These models correlate the structure of 3-Thiopheneacetic acid derivatives with their biological activity, facilitating the design of new compounds with improved properties. []

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